

An In-depth Technical Guide to 2'-Hydroxyacetophenone: Properties, Synthesis, and Reactions

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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2'-Hydroxyacetophenone**, a versatile organic compound with significant applications in chemical synthesis and drug discovery. This document details its structural and physicochemical characteristics, provides established protocols for its synthesis and key chemical transformations, and includes visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

2'-Hydroxyacetophenone, also known by its IUPAC name 1-(2-hydroxyphenyl)ethanone, is an aromatic ketone that serves as a valuable building block in organic synthesis.^{[1][2]} Its structure, featuring a hydroxyl group ortho to an acetyl group on a benzene ring, imparts unique chemical reactivity, making it a precursor for a wide range of heterocyclic compounds, including flavonoids and chromones, many of which exhibit important pharmacological activities. This guide aims to consolidate the essential technical information regarding **2'-Hydroxyacetophenone** to support its effective utilization in research and development.

Physicochemical Properties

The physical and chemical properties of **2'-Hydroxyacetophenone** are summarized in the tables below, providing a ready reference for experimental design and analysis.

Table 1: General and Physical Properties of 2'-Hydroxyacetophenone

Property	Value	Reference(s)
IUPAC Name	1-(2-hydroxyphenyl)ethanone	[1][3]
Synonyms	2-Acetylphenol, o-Hydroxyacetophenone	[1][2]
CAS Number	118-93-4	[1]
Molecular Formula	C ₈ H ₈ O ₂	[1]
Molecular Weight	136.15 g/mol	[1]
Appearance	Clear light yellow to brown liquid	[1][4]
Melting Point	4-6 °C	[1][3]
Boiling Point	213 °C @ 717 mmHg	[1][5]
Density	1.131 g/cm ³ at 25 °C	[5][6]
Solubility	Slightly soluble in water; soluble in ethanol, ether, and chloroform.	[1][7]
pKa	10.06 at 25 °C	[5]
Refractive Index (n _{20/D})	1.558	[5]
Flash Point	106 °C	[3]
Vapor Pressure	~0.2 mmHg at 20 °C	[6]

Table 2: Spectroscopic Data for 2'-Hydroxyacetophenone

Spectroscopic Technique	Key Data and Interpretation	Reference(s)
¹ H NMR (CDCl ₃ , 90 MHz)	δ (ppm): 12.25 (s, 1H, -OH), 7.78-7.66 (m, 2H, Ar-H), 7.47-7.36 (m, 1H, Ar-H), 7.01-6.79 (m, 1H, Ar-H), 2.61 (s, 3H, -COCH ₃)	[3]
¹³ C NMR (CDCl ₃ , 25.16 MHz)	δ (ppm): 204.55 (C=O), 162.40 (C-OH), 136.41, 130.78, 119.73, 118.94, 118.32 (Ar-C), 26.48 (-CH ₃)	[3]
Infrared (IR)	Major peaks (cm ⁻¹): ~3000-3400 (broad, O-H stretch), ~1640 (C=O stretch), ~1600, 1485 (C=C aromatic stretch)	[3][8]
Mass Spectrometry (EI)	m/z (%): 136 (M ⁺ , 44), 121 ([M-CH ₃] ⁺ , 100), 93, 65	[3][9]
UV-Vis (in Ethanol)	λ _{max} (nm): 213, 251	[10]

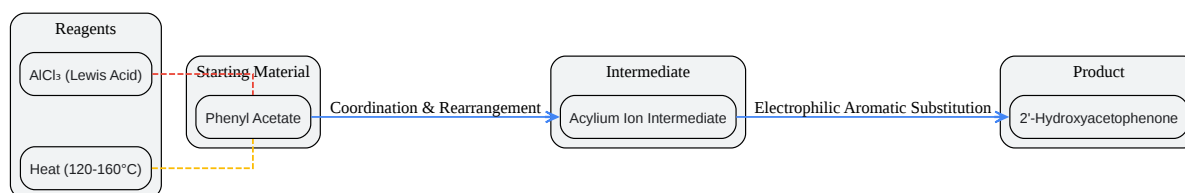
Synthesis and Experimental Protocols

Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

The most common method for the synthesis of **2'-Hydroxyacetophenone** is the Fries rearrangement of phenyl acetate. This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride. The ortho-isomer is favored at higher temperatures.

Experimental Protocol:

- To a solution of phenyl acetate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or without solvent), add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise while maintaining the temperature.
- Heat the reaction mixture to 120-160 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with water, a weak base solution (e.g., sodium bicarbonate) to remove any unreacted phenol, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography to obtain **2'-Hydroxyacetophenone**.



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Caption: Fries Rearrangement for **2'-Hydroxyacetophenone** Synthesis.

Chemical Reactions of 2'-Hydroxyacetophenone

The hydroxyl group of **2'-Hydroxyacetophenone** can be acetylated to form 2'-acetoxyacetophenone, a common strategy for protecting the hydroxyl group during subsequent reactions.

Experimental Protocol:

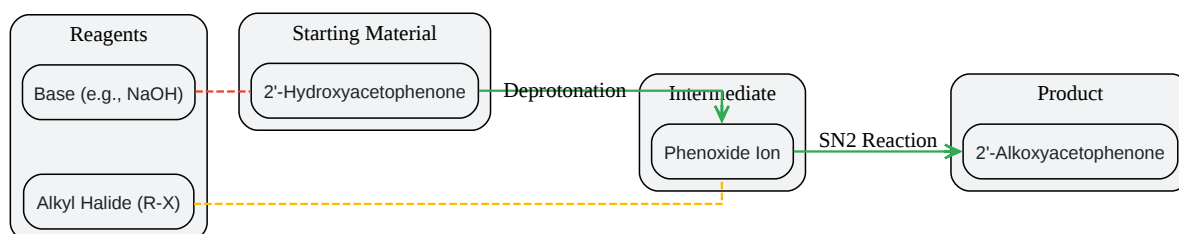
- Dissolve **2'-Hydroxyacetophenone** (1 equivalent) in anhydrous pyridine.
- Cool the solution to 0 °C in an ice bath.
- Add acetic anhydride (1.5-2.0 equivalents) dropwise to the solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction by the slow addition of methanol.
- Remove the solvents under reduced pressure. Co-evaporation with toluene can help remove residual pyridine.
- Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
- Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetylated product.

The phenolic hydroxyl group can be converted to an ether linkage via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group followed by nucleophilic substitution with an alkyl halide. The synthesis of 2'-methoxyacetophenone is a common example.

Experimental Protocol:

- Dissolve **2'-Hydroxyacetophenone** (1 equivalent) in a suitable solvent such as THF or DMF.

- Add a base, such as sodium hydroxide or potassium carbonate (1.2-1.5 equivalents), to the solution and stir to form the phenoxide.
- Add the alkylating agent, for example, dimethyl sulfate or an alkyl halide (e.g., methyl iodide) (1.0-1.2 equivalents), to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
- Remove the solvent under reduced pressure.
- Dissolve the residue in an appropriate organic solvent and wash with water and brine to remove inorganic salts.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the ether product.



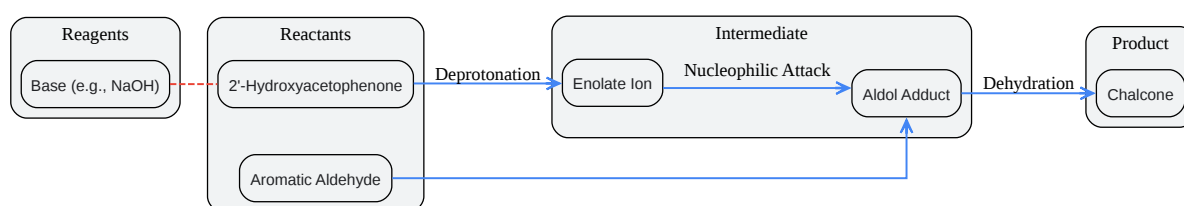
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Caption: Williamson Ether Synthesis of **2'-Hydroxyacetophenone**.

2'-Hydroxyacetophenone readily undergoes Claisen-Schmidt condensation with aromatic aldehydes in the presence of a base to form chalcones (1,3-diaryl-2-propen-1-ones), which are important intermediates for the synthesis of flavonoids and other heterocyclic compounds.

Experimental Protocol:

- Dissolve **2'-Hydroxyacetophenone** (1 equivalent) and a substituted aromatic aldehyde (1-1.2 equivalents) in ethanol.
- Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (3 equivalents), to the mixture.
- Stir the reaction mixture at room temperature for 6-12 hours. The reaction progress can be monitored by the formation of a solid precipitate or by TLC.
- Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 5.
- Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.



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Caption: Claisen-Schmidt Condensation to form Chalcones.

Safety and Handling

2'-Hydroxyacetophenone is an irritant to the eyes, respiratory system, and skin.[5]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water. Store in a cool, dry place away from incompatible materials.

Applications in Drug Development

2'-Hydroxyacetophenone and its derivatives are of significant interest in drug development due to their wide range of biological activities. The chalcones and flavonoids synthesized from this precursor have been reported to possess anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. Its utility as a starting material for the synthesis of complex molecules makes it a valuable compound in medicinal chemistry and the development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of **2'-Hydroxyacetophenone**. The experimental protocols for its synthesis and key reactions offer practical guidance for laboratory work. The inclusion of reaction mechanism diagrams aims to enhance the understanding of its chemical behavior. With its versatile reactivity and the biological significance of its derivatives, **2'-Hydroxyacetophenone** will continue to be a compound of high interest for researchers in organic synthesis and drug discovery.

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